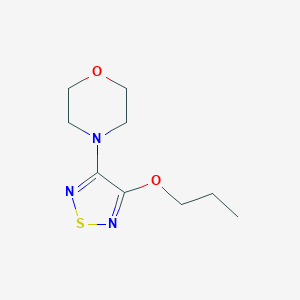
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP is a member of the benzimidazole family of compounds, which are known for their diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide has a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the modulation of immune system activity, and the reduction of inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide in lab experiments is its broad range of biological activities, which make it a useful tool for studying a variety of cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide, including further studies of its mechanism of action, its potential therapeutic applications, and its interactions with other compounds and cellular pathways. Additionally, there is a need for more research into the safety and toxicity of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide, particularly in humans.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-3-oxazolidinone and 2-bromoacetophenone in the presence of a base catalyst. The resulting product is then purified using column chromatography to yield pure 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Propiedades
Fórmula molecular |
C19H16N4O2S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-11-16(23-25-12)22-18(24)17(13-7-3-2-4-8-13)26-19-20-14-9-5-6-10-15(14)21-19/h2-11,17H,1H3,(H,20,21)(H,22,23,24) |
Clave InChI |
VAFIKNDINUFWOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)